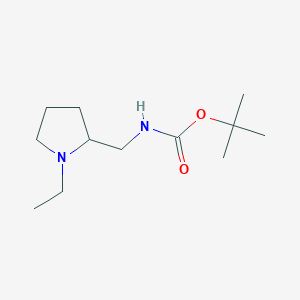

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRMDAOAWMQXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656860 | |

| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883555-07-5 | |

| Record name | Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate (CAS 883555-07-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to propose a likely synthetic pathway, predict physicochemical and spectral properties, and discuss potential applications. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and similar chemical entities.

Introduction: The Significance of the Pyrrolidine-Carbamate Scaffold

The molecular architecture of this compound integrates two key pharmacophores: the N-ethylpyrrolidine moiety and a tert-butoxycarbonyl (Boc)-protected methylamine. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in the design of bioactive molecules.

The carbamate group, particularly the Boc-protected amine, is a widely utilized functional group in organic synthesis and drug design. Carbamates can act as bioisosteres of amides and esters, offering improved metabolic stability and bioavailability.[1] The Boc protecting group provides a robust yet readily cleavable handle for synthetic transformations, allowing for the strategic unmasking of the primary amine for further functionalization. The combination of these structural features in the target molecule suggests its potential as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

Physicochemical and Predicted Spectral Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Based on chemical structure |

| Molecular Weight | 242.36 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar Boc-protected amines |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structural components |

| Boiling Point | Not available | Likely high due to molecular weight |

| logP | ~2.5 - 3.5 | Estimated based on structural fragments |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, the methylene bridge, the methyl group on the carbamate, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group (typically in the 155-160 ppm range) and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 243.37.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹ and N-H stretching vibrations.

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to this compound can be conceptualized starting from commercially available (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. This approach involves the protection of the primary amine with a Boc group.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed synthetic route via Boc-protection.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq.).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a common solvent for Boc-protection as it is relatively non-polar and unreactive.

-

Base: Triethylamine is used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction kinetics.

Analytical Characterization Workflow

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

Diagram 2: Analytical Workflow for Characterization

Caption: A standard workflow for compound characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an ESI source would provide an accurate mass measurement to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer can be used to obtain the infrared spectrum of the compound, typically as a thin film on a salt plate or as a KBr pellet.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its utility as a building block in the synthesis of novel therapeutic agents. The N-ethylpyrrolidine core is present in various biologically active compounds, and the Boc-protected methylamine allows for facile elaboration into more complex structures.

Potential Therapeutic Areas:

-

Neuroscience: The pyrrolidine scaffold is a common feature in central nervous system (CNS) active drugs. This compound could serve as a precursor for the synthesis of novel ligands for various receptors and transporters in the brain.

-

Oncology: The ability to introduce diverse functionalities after deprotection of the Boc group makes it a candidate for the development of targeted cancer therapies.

-

Infectious Diseases: Many antibacterial and antiviral agents incorporate heterocyclic scaffolds. This compound could be used to generate libraries of novel anti-infective agents.

Conclusion

While specific experimental data for this compound (CAS 883555-07-5) is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and relies on well-established methodologies. The predicted analytical data provides a benchmark for researchers who undertake the synthesis and characterization of this compound. Its potential as a versatile building block in medicinal chemistry warrants further investigation and highlights the importance of such foundational molecules in the drug discovery pipeline.

References

- This guide has been compiled based on general principles of organic chemistry and medicinal chemistry, as specific literature for CAS 883555-07-5 is not publicly available. The references for related compounds and techniques are embedded within the text.

Sources

An In-depth Technical Guide to tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tert-butyl (1-ethylpyrrolidin-2-yl)methylcarbamate, a carbamate derivative of potential interest in medicinal chemistry and drug development. While this specific N-ethylated pyrrolidine compound is not extensively documented in public chemical databases, this paper deduces its fundamental physicochemical properties, including its molecular weight, and explores its structural relationship to other known carbamates. The guide further delves into the significance of the carbamate moiety in drug design, potential synthetic strategies for this molecule, and relevant analytical techniques for its characterization. This document serves as a foundational resource for researchers considering the synthesis and application of this and structurally related compounds.

Introduction: The Significance of Carbamates in Modern Drug Discovery

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a prevalent structural motif in a wide array of pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for amide bonds, contribute to its utility in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Carbamates often enhance metabolic stability, improve membrane permeability, and can engage in crucial hydrogen bonding interactions with biological targets.[3] The incorporation of a tert-butyl protecting group, as seen in the subject molecule, is a common strategy in organic synthesis to temporarily mask a reactive amine, allowing for selective chemical transformations at other sites in the molecule.[4]

The pyrrolidine ring, a five-membered saturated heterocycle, is another key structural feature. This scaffold is present in numerous natural products and synthetic drugs, often contributing to the molecule's overall conformation and receptor binding affinity. The N-ethyl substitution on the pyrrolidine ring of the title compound is expected to influence its basicity, lipophilicity, and steric profile compared to its unsubstituted or N-methylated analogs.

Molecular Profile of this compound

Chemical Structure and Formula

The name delineates the following structural components:

-

Pyrrolidine: A five-membered saturated ring containing one nitrogen atom.

-

1-ethylpyrrolidin: An ethyl group (-CH₂CH₃) is attached to the nitrogen atom of the pyrrolidine ring.

-

(1-ethylpyrrolidin-2-yl)methyl: A methyl group (-CH₂) is attached to the second carbon of the pyrrolidine ring, and this entire substituent is the point of attachment.

-

Carbamate: The -NHCOO- functional group.

-

tert-Butyl: A tert-butyl group (-C(CH₃)₃) is attached to the oxygen of the carbamate.

Based on this, the chemical formula is determined to be C₁₂H₂₄N₂O₂ .

Molecular Weight and Physicochemical Properties

The molecular weight and other key physicochemical properties can be calculated from the chemical formula and structure. These calculated values are crucial for experimental design, including reaction stoichiometry, and for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Deduced from IUPAC Name |

| Molecular Weight | 228.33 g/mol | Calculated |

| Exact Mass | 228.18378 Da | Calculated |

| Monoisotopic Mass | 228.18378 Da | Calculated |

| Topological Polar Surface Area | 41.6 Ų | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

Note: These properties are calculated and may differ slightly from experimentally determined values.

Structural and Functional Context

The diagram below illustrates the logical relationship between the core functional groups of this compound and their implications in medicinal chemistry.

Synthetic Considerations and Methodologies

The synthesis of this compound would likely proceed through a multi-step sequence, starting from commercially available precursors. A plausible synthetic workflow is outlined below.

Proposed Synthetic Pathway

A logical approach would involve the N-ethylation of a suitable pyrrolidine precursor, followed by the introduction of the Boc-protected aminomethyl group.

Experimental Protocol: N-Boc Protection of an Amine

The following is a general, exemplary protocol for the introduction of a tert-butoxycarbonyl (Boc) protecting group onto a primary amine, a key step in the proposed synthesis. This protocol is based on well-established procedures in organic synthesis.[4]

Materials:

-

Primary amine (e.g., 1-ethyl-2-(aminomethyl)pyrrolidine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the organic base (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure tert-butyl carbamate.

Conclusion

This compound represents a molecule with potential applications in drug discovery, leveraging the advantageous properties of both the carbamate functional group and the N-alkylated pyrrolidine scaffold. While not a cataloged compound, its synthesis is feasible through established organic chemistry methodologies. The calculated physicochemical properties provided in this guide offer a valuable starting point for researchers interested in the synthesis and evaluation of this and related novel chemical entities. Further experimental work is required to validate these properties and to explore the biological activities of this compound.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

PubChem. (n.d.). tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-[2-(ethylamino)ethyl]carbamate. Retrieved January 24, 2026, from [Link]

-

Mihovilovic, M. D., & Bawa, S. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za farmaciju, 70(6), 295-313. [Link]

-

PubChem. (n.d.). (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. Retrieved January 24, 2026, from [Link]

-

Lund, G. K., & Christensen, M. K. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 186. [Link]

-

Tice, C. M. (2007). Carbamates in Drug Design. Comprehensive Medicinal Chemistry II, 4, 333-376. [Link]

Sources

- 1. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate [smolecule.com]

- 3. 2173637-29-9|tert-Butyl (3S,4R)-4-methylpyrrolidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 4. tert-Butyl (2-azidoethyl)carbamate | C7H14N4O2 | CID 22323692 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of tert-butyl (1-ethylpyrrolidin-2-yl)methylcarbamate, a valuable chiral building block in medicinal chemistry and drug development. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and outline the analytical techniques for its thorough characterization.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a chiral pyrrolidine ring, an N-ethyl group, and a Boc-protected primary amine, making it a versatile scaffold for introducing specific functionalities into larger molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further derivatization of the primary amine.

The primary synthetic challenge lies in the selective ethylation of the pyrrolidine nitrogen without affecting the primary amine, which is subsequently protected. A common and efficient method to achieve this is through reductive amination. This approach offers high selectivity and generally proceeds under mild conditions with good yields.

Synthetic Pathway: Reductive Amination

The chosen synthetic route involves a two-step process starting from a commercially available precursor:

-

Boc Protection: The synthesis commences with the protection of the primary amine of (S)-2-(aminomethyl)pyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.

-

Reductive Amination: The resulting tert-butyl ((S)-pyrrolidin-2-ylmethyl)carbamate undergoes reductive amination with acetaldehyde in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to introduce the ethyl group onto the pyrrolidine nitrogen.

This pathway is advantageous due to the high selectivity of the Boc protection for the primary amine and the mild and efficient nature of the reductive amination step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl ((S)-pyrrolidin-2-yl)methylcarbamate

-

Reaction Setup: To a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl ((S)-pyrrolidin-2-yl)methylcarbamate as a clear oil.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve tert-butyl ((S)-pyrrolidin-2-yl)methylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Addition of Acetaldehyde: Add acetaldehyde (1.5 eq) to the solution.

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The direct reductive amination of amines is a widely used method for synthesizing secondary and tertiary amines.[1][2]

-

Reaction Progression: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Caption: Molecular structure of this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the ethyl group protons (triplet and quartet), and the pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl and methylene carbons of the ethyl and pyrrolidine moieties. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate (~3350 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound. The methodology, centered around a key reductive amination step, is well-established and provides good yields of the desired product. The detailed characterization data ensures the identity and purity of this important synthetic intermediate, making it suitable for use in demanding drug discovery and development programs.

References

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). Google Patents.

-

sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... (n.d.). ResearchGate. Retrieved from [Link]

-

The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

- N-alkylation of n-alpha-boc-protected amino acids. (n.d.). Google Patents.

-

Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). PMC. Retrieved from [Link]

-

Alkylation of Boc protected secondary amines? (2018). ResearchGate. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Reductive amination of amines with formaldehyde? (2018). ResearchGate. Retrieved from [Link]

-

How to do alkylation of NHBOc amines using alkyl bromide? (2016). ResearchGate. Retrieved from [Link]

- Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. (n.d.). Google Patents.

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

1H NMR spectrum of "tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate"

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the molecule this compound. As a compound featuring a chiral center, a Boc-protecting group, and a substituted pyrrolidine ring, its structural elucidation via NMR spectroscopy presents a valuable case study for researchers in organic synthesis and drug development. This document delves into the theoretical prediction of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and empirical data. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of this compound

The target molecule, this compound, incorporates several key structural motifs common in medicinal chemistry and asymmetric synthesis. The pyrrolidine core is a prevalent scaffold in numerous pharmaceuticals and natural products. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, and its characteristic NMR signal is often a key diagnostic feature. The presence of a stereocenter at the C2 position of the pyrrolidine ring introduces diastereotopicity for the methylene protons on the ring, leading to a more complex and information-rich spectrum.

A thorough understanding of the ¹H NMR spectrum is therefore indispensable for confirming the successful synthesis of this molecule, assessing its purity, and elucidating its conformational properties in solution. This guide serves as a practical reference for scientists aiming to perform and interpret such an analysis.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure is broken down into six primary regions, each containing unique proton sets.

Caption: Experimental workflow for ¹H NMR analysis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Oregon State University. (2022). ¹H NMR Chemical Shift. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338–6347. [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1831. [Link]

-

Napolitano, J. G., et al. (2011). On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. Chemistry – A European Journal, 17(23), 6338-6347. [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]

-

University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. [Link]

-

Liu, K., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]

Navigating the Spectral Maze: A Senior Application Scientist's Guide to 13C NMR Analysis of Boc-Protected Ethylpyrrolidine Derivatives

For researchers, scientists, and professionals entrenched in the landscape of drug development, the meticulous characterization of molecular scaffolds is a cornerstone of progress. Among the myriad of heterocyclic structures, the pyrrolidine ring, particularly when functionalized and protected, represents a ubiquitous pharmacophore. This in-depth technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of tert-butoxycarbonyl (Boc)-protected ethylpyrrolidine derivatives, pivotal intermediates in the synthesis of a diverse array of pharmaceutical agents. This document moves beyond a mere recitation of protocols to delve into the causal relationships that govern the spectral output, empowering the reader with a predictive and interpretive mastery of their data.

The Foundational Principles: Understanding the ¹³C NMR Landscape of Boc-Protected Pyrrolidines

The ¹³C NMR spectrum of a Boc-protected ethylpyrrolidine is a rich tapestry of information, with each signal corresponding to a unique carbon environment within the molecule. The position of a signal along the chemical shift (δ) axis, measured in parts per million (ppm), is exquisitely sensitive to the electronic environment of the carbon nucleus. Electronegative atoms, such as the nitrogen and oxygen inherent to our target molecules, deshield adjacent carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups and shielding effects will shift signals to lower chemical shifts (upfield).

The introduction of the Boc protecting group imparts several characteristic features to the ¹³C NMR spectrum. The carbonyl carbon of the carbamate is a prominent landmark, typically resonating in the 154-155 ppm region.[1] Another key indicator is the quaternary carbon of the tert-butyl group, which gives rise to a signal around 79-80 ppm. The three methyl carbons of the tert-butyl group are equivalent and produce a sharp, intense signal in the 28-29 ppm range.[1]

The pyrrolidine ring itself presents a more nuanced spectral region. In the parent, unsubstituted N-Boc-pyrrolidine, the C2 and C5 carbons adjacent to the nitrogen are nearly equivalent and appear around 46-47 ppm, while the C3 and C4 carbons are found further upfield at approximately 25-26 ppm. The introduction of an ethyl substituent breaks this symmetry, and the resulting diastereotopic nature of the ring carbons can lead to a more complex spectrum.[2][3][4]

The Impact of Ethyl Substitution: A Predictive Approach

The precise chemical shifts of the pyrrolidine ring carbons in an ethyl-substituted derivative are influenced by the position of the alkyl group. Drawing parallels from studies on substituted N-alkylpiperidines, we can anticipate the following effects:[5]

-

α-Effect: The carbon atom to which the ethyl group is directly attached will experience a significant downfield shift.

-

β-Effect: The adjacent carbons will also be shifted downfield, though to a lesser extent.

-

γ-Effect: The carbon atom in the γ-position relative to the point of substitution may experience a slight upfield shift, a phenomenon known as the γ-gauche effect.

These substituent effects, in conjunction with the influence of the Boc-protecting group, allow for a reasoned prediction of the ¹³C NMR spectra for 2-ethyl- and 3-ethyl-N-Boc-pyrrolidine.

Data Presentation: Characteristic ¹³C NMR Chemical Shifts

The following tables summarize the expected ¹³C NMR chemical shifts for Boc-protected pyrrolidine and its ethyl derivatives in a common deuterated solvent such as chloroform-d (CDCl₃). The data for the ethyl derivatives are predictive, based on the established principles of substituent effects.

Table 1: ¹³C NMR Chemical Shift Data for Boc-Protected Pyrrolidine Derivatives (CDCl₃)

| Carbon Atom | N-Boc-pyrrolidine (Experimental)[2] | N-Boc-2-ethylpyrrolidine (Predicted) | N-Boc-3-ethylpyrrolidine (Predicted) |

| Boc C=O | ~154.7 | ~154.7 | ~154.7 |

| Boc C(CH₃)₃ | ~79.1 | ~79.1 | ~79.1 |

| Boc C(CH₃)₃ | ~28.6 | ~28.6 | ~28.6 |

| Pyrrolidine C2 | ~46.5 | ~53-55 | ~47-49 |

| Pyrrolidine C3 | ~25.8 | ~32-34 | ~34-36 |

| Pyrrolidine C4 | ~25.8 | ~23-25 | ~32-34 |

| Pyrrolidine C5 | ~46.5 | ~45-47 | ~46-48 |

| Ethyl CH₂ | - | ~27-29 | ~29-31 |

| Ethyl CH₃ | - | ~11-13 | ~11-13 |

Note: Predicted values are estimates and may vary based on the specific stereochemistry and experimental conditions.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality ¹³C NMR data is contingent upon a meticulous experimental approach. The following protocol outlines a robust and self-validating workflow for the analysis of Boc-protected ethylpyrrolidine derivatives.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification by flash column chromatography or distillation is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for these derivatives.[1] Ensure the solvent is free from moisture and other impurities.

-

Concentration: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Before data acquisition, ensure the NMR spectrometer is properly tuned for ¹³C observation on the designated probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, with adjustments based on the sample concentration.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[1]

-

Peak Picking and Integration: Identify all significant peaks and record their chemical shifts. While integration of ¹³C spectra is not always quantitative, the relative intensities can provide qualitative insights.

Visualization of Key Concepts and Workflows

Visual aids are indispensable for clarifying complex relationships and procedures. The following diagrams, rendered in the DOT language, illustrate the key structural features and the experimental workflow.

Caption: Key ¹³C NMR active carbons in a Boc-protected 2-ethylpyrrolidine.

Caption: A streamlined workflow for ¹³C NMR analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistent appearance of the characteristic Boc group signals at their expected chemical shifts serves as an internal control, confirming the integrity of the protecting group and the proper referencing of the spectrum. Any significant deviation from these values should prompt an investigation into the sample purity or experimental parameters. Furthermore, the application of 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unequivocally assign all carbon and proton signals, thereby providing an unassailable structural elucidation.

Conclusion: From Spectrum to Structure with Confidence

The ¹³C NMR analysis of Boc-protected ethylpyrrolidine derivatives is a powerful tool for structural verification and purity assessment. By understanding the fundamental principles that govern chemical shifts and substituent effects, and by adhering to a rigorous experimental workflow, researchers can approach their spectral data with confidence. This guide has provided a framework for not only acquiring high-quality spectra but also for interpreting them with a level of expertise that transforms raw data into definitive molecular knowledge, a critical step in the journey of drug discovery and development.

References

-

Schollars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-18. [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Wiley. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Tseng, S. Y., et al. (2002). The synthesis and chemistry of N-vinyl-3-ethylidene-2-pyrrolidone. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-ethynylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Structural Elucidation in the Modern Laboratory

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecular entities is paramount. "tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate" is a molecule that presents an interesting analytical challenge, combining a labile tert-butoxycarbonyl (Boc) protecting group with a functionalized N-alkylpyrrolidine core. Mass spectrometry (MS) stands as a definitive tool for confirming its identity, purity, and metabolic fate. This guide provides an in-depth, experience-driven perspective on the mass spectrometric analysis of this compound, moving beyond rote procedure to explain the fundamental science that informs an effective analytical strategy.

The core structure consists of three key features that dictate its mass spectrometric behavior:

-

A tertiary amine within the ethylpyrrolidine ring, a readily protonated site.

-

A carbamate linkage , susceptible to specific cleavage patterns.

-

A bulky Boc protecting group , known for its characteristic fragmentation pathways.

Understanding the interplay of these features is crucial for interpreting the resulting mass spectra with confidence.

The Ionization Strategy: Why Electrospray Ionization (ESI) is the Method of Choice

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the superior ionization technique.[1][2] ESI is a "soft" ionization method, meaning it imparts minimal excess energy onto the analyte, thereby preserving the intact molecule for initial mass analysis (MS1).[1][2]

The primary rationale for selecting ESI in positive ion mode is the presence of two basic nitrogen atoms: one in the pyrrolidine ring and the other in the carbamate group. In the acidic, solvent-rich environment of the ESI source, these sites are readily protonated.[3] This process involves the formation of highly charged droplets which, through solvent evaporation and coulombic fission, ultimately yield gaseous, protonated molecular ions, primarily [M+H]⁺.[3] This predictable ionization allows for sensitive detection and serves as the starting point for all subsequent structural analysis.

Primary Mass Analysis (MS1): Predicting the Molecular Ion

The first step in the analytical workflow is to identify the protonated molecular ion and any common adducts in the full scan MS1 spectrum. The molecular formula for the neutral compound is C₁₃H₂₆N₂O₂.

-

Monoisotopic Mass of Neutral [M]: 242.1994 Da

-

Predicted Protonated Molecule [M+H]⁺: 243.2067 Da

In ESI-MS, it is common to observe other species, known as adducts, where the molecule associates with other available cations.[4][5] The presence of these adducts can further confirm the molecular weight of the analyte.

Table 1: Predicted m/z for Common Adducts in Positive Ion ESI-MS

| Ion Species | Adduct Mass (Da) | Predicted m/z | Causality & Notes |

| [M+H]⁺ | +1.0073 | 243.2067 | The most expected and typically most abundant ion due to protonation of the basic nitrogen sites. |

| [M+Na]⁺ | +22.9892 | 265.1886 | Commonly observed from trace sodium salts in glassware, solvents, or buffers.[4] |

| [M+K]⁺ | +38.9632 | 281.1626 | Less common than sodium, but can arise from similar sources of contamination.[4] |

| [2M+H]⁺ | +1.0073 | 485.4061 | A protonated dimer, which may be observed at higher analyte concentrations. |

Self-validation check: The observation of peaks corresponding to at least two of these species, with the correct mass differences between them (e.g., a 21.9819 Da difference between [M+H]⁺ and [M+Na]⁺), provides high confidence in the assigned molecular weight.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

The true power of mass spectrometry for structural elucidation lies in tandem MS (MS/MS), where the parent ion of interest (e.g., m/z 243.2) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying connectivity. For this compound, the fragmentation is predictable and driven by the chemical nature of the Boc group and the pyrrolidine ring.

The Dominant Fragmentation Pathways

Two primary and competing fragmentation pathways are anticipated to dominate the MS/MS spectrum:

-

Cleavage of the Boc Group: The tert-butyl group is designed to be labile. Upon collisional activation, it readily fragments in two characteristic ways:

-

Neutral Loss of Isobutylene (C₄H₈): A loss of 56.0626 Da. This is often the most prominent fragmentation pathway for Boc-protected amines.

-

Neutral Loss of the entire Boc-carbonyl moiety (C₅H₈O₂): A loss of 100.0524 Da, resulting from the cleavage of the N-C bond of the carbamate.

-

-

Cleavage of the Pyrrolidine Ring: Aliphatic amines, including cyclic amines, are prone to α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This occurs because the nitrogen can stabilize the resulting positive charge. For the N-ethylpyrrolidine ring, this leads to characteristic ring-opening fragmentations.

The following diagram illustrates the logical flow of these fragmentation events.

Caption: Proposed MS/MS fragmentation pathways for protonated this compound.

Interpretation of Key Fragment Ions

Table 2: Predicted MS/MS Fragment Ions and Their Origins

| Predicted m/z | Proposed Formula | Mass Difference | Fragmentation Event |

| 187.1441 | [C₉H₁₉N₂O₂]⁺ | -56.0626 | Loss of Isobutylene: The most characteristic fragmentation of the Boc group. Its high abundance is a strong indicator of a Boc-protected species. |

| 143.1546 | [C₈H₁₉N₂]⁺ | -100.0524 | Loss of Boc-carbonyl: Cleavage of the carbamate N-C(O) bond, removing the entire protecting group. |

| 114.1281 | [C₇H₁₆N]⁺ | -129.0786 | α-Cleavage of Pyrrolidine: Cleavage of the C-C bond between the pyrrolidine ring and the methylcarbamate side chain, retaining charge on the ethylpyrrolidine portion. |

| 86.0964 | [C₅H₁₂N]⁺ | -157.1103 | Ring Cleavage Product: Further fragmentation of the m/z 114 ion via loss of ethylene (C₂H₄), a common pathway for N-alkylpyrrolidines.[8] |

Experimental Protocol: A Validated Workflow

This section provides a robust, step-by-step protocol for the analysis using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Triple Quadrupole).

Sample and Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions and improve chromatographic peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for small molecules.

LC-MS System Parameters

The following workflow diagram outlines the analytical sequence.

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Table 3: Recommended Mass Spectrometer Settings

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Essential for protonating the basic nitrogen sites. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for stable ion generation. |

| Drying Gas Temp. | 325 - 375 °C | Facilitates efficient desolvation of the ESI droplets. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |

| MS1 Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential dimers or impurities. |

| MS2 Precursor Ion | m/z 243.2 | Isolation of the protonated molecule for fragmentation. |

| Collision Energy | 10 - 30 eV (Ramped) | A range of energies ensures that both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragments are observed. |

| MS2 Scan Range | m/z 50 - 250 | Captures all predicted and potential fragment ions. |

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of this compound is a clear example of how a molecule's structure dictates its analytical signature. By leveraging the predictable nature of ESI and the characteristic fragmentation pathways of the Boc-protecting group and the N-alkylpyrrolidine core, a highly specific and robust identification method can be established. The congruence of the observed MS1 data (protonated molecule and adducts) with the predicted MS/MS fragmentation pattern provides a multi-layered, self-validating confirmation of the compound's identity, meeting the rigorous standards required in research and drug development.

References

-

Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

Ghosh, C., & Sleno, L. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

-

Mandal, A. K., & Naidu, D. M. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Spectroscopy. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Thermo Fisher Scientific. [Link]

-

Zhuang, T., et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

Sources

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. support.waters.com [support.waters.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mjcce.org.mk [mjcce.org.mk]

Role of "tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate" in medicinal chemistry

An In-Depth Technical Guide to the Role of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate in Medicinal Chemistry

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant drugs.[1] This guide delves into the synthesis, properties, and strategic application of this compound, a representative building block that embodies the convergence of several key drug design principles. While this specific molecule is not extensively cataloged, its constituent parts—the N-ethylpyrrolidine core and the Boc-protected aminomethyl side chain—are of immense importance. This document will, therefore, treat this compound as an archetypal example to explore the broader utility of this class of intermediates in the synthesis of complex pharmaceutical agents. We will examine the synthetic rationale for its construction, the strategic role of the Boc protecting group, and the pharmacological significance of the N-substituted pyrrolidine motif.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered, saturated nitrogen heterocycle, pyrrolidine, is a privileged structure in drug discovery.[2] Its prevalence stems from a combination of advantageous physicochemical and stereochemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation." This enables a more comprehensive exploration of three-dimensional pharmacophore space, often leading to enhanced binding affinity and selectivity for biological targets.[2]

-

Improved Physicochemical Properties: The presence of the nitrogen atom can increase the aqueous solubility of a molecule and provide a handle for salt formation, which is beneficial for drug formulation. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, contributing to target engagement.[3]

-

Stereochemical Diversity: The pyrrolidine ring can be readily substituted at multiple positions, creating chiral centers. The stereochemistry of these substituents can profoundly influence biological activity, allowing for fine-tuning of a drug candidate's pharmacological profile.

The pyrrolidine core is found in a wide array of natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[4]

Synthesis and Chemical Properties

The synthesis of this compound can be logically approached in a two-step process starting from a commercially available precursor, (pyrrolidin-2-yl)methanamine. The strategy involves the protection of the more nucleophilic primary amine, followed by the alkylation of the secondary amine of the pyrrolidine ring.

Step 1: Boc Protection of the Primary Amine

The first step is the chemoselective protection of the primary exocyclic amine with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions, particularly basic conditions, and its facile removal under mild acidic conditions.[5] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).

Caption: N-Ethylation of the Boc-protected intermediate.

Summary of Synthetic Conditions

The following table summarizes typical conditions for the key transformations in the synthesis of the title compound, based on analogous reactions in the literature.

| Step | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature | >90% | ,[6] [7] |

| N-Ethylation | Ethyl iodide (EtI), Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux | 70-90% | [8] |

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex drug candidates.

The Boc Group: A Linchpin in Multi-Step Synthesis

In the construction of a complex molecule, it is often necessary to perform reactions on one part of the molecule while preventing another functional group from reacting. The Boc group on the primary amine serves this purpose admirably. [5]It acts as a temporary "mask," rendering the primary amine unreactive to many reagents, such as those used for acylation, alkylation, or oxidation. Once the desired modifications are made elsewhere in the molecule, the Boc group can be cleanly removed with a mild acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, revealing the primary amine for further functionalization. [5]

Caption: General synthetic utility workflow.

The N-Ethylpyrrolidine Moiety: A Pharmacological Modulator

The N-ethylpyrrolidine group is a common feature in many centrally active drugs. The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted pyrrolidine, which can enhance its ability to cross the blood-brain barrier. Furthermore, the tertiary amine of the N-ethylpyrrolidine can be protonated at physiological pH, allowing for ionic interactions with target receptors. This moiety is a key component of drugs such as Eletriptan, used for treating migraines. [9] The pyrrolidine ring itself is a key pharmacophore in a vast number of drugs, contributing to their biological activity through specific interactions with their targets. [1][4]For example, it is a core component of many antiviral agents, ACE inhibitors like captopril, and various anticancer drugs. [3]

Detailed Experimental Protocol: Boc Protection

The following is a representative, self-validating protocol for the Boc protection of (pyrrolidin-2-yl)methanamine, a key first step in the synthesis of the title compound.

Objective: To synthesize tert-Butyl (pyrrolidin-2-ylmethyl)carbamate.

Materials:

-

(Pyrrolidin-2-yl)methanamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add (pyrrolidin-2-yl)methanamine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes using a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in DCM. The product should have a higher Rf value than the starting material.

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of DCM) and brine (1 x volume of DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Conclusion

This compound serves as an excellent model for a class of highly valuable synthetic intermediates in medicinal chemistry. Its synthesis highlights key strategic considerations in modern drug development, namely the use of protecting groups to enable regioselective reactions and the incorporation of privileged scaffolds like the pyrrolidine ring to impart favorable pharmacological properties. By understanding the synthesis and utility of such building blocks, researchers and drug development professionals can more efficiently design and construct novel therapeutic agents with improved efficacy and safety profiles.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Madhukar Baburao Deshmukh, et al. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]

-

Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. (n.d.). PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.).

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

- CN102936220A - BOC protection method for aminopyridine. (n.d.).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. [Link]

- CN110590706B - Preparation method of N-methylpyrrolidine. (n.d.).

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. [Link]

-

N-Dealkylation of Amines. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Strategic Advantage of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate as a Privileged Heterocyclic Building Block

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing potent and selective therapeutics.[2][3] This guide focuses on a particularly strategic derivative, tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate. We will dissect its synthesis, highlight its key physicochemical properties, and provide detailed protocols for its deprotection and subsequent functionalization. Through a practical case study, we will illustrate how this building block's unique combination of a chiral core, an N-ethyl group for property modulation, and an orthogonally protected primary amine offers a streamlined and efficient pathway for the synthesis of complex molecular targets, making it an indispensable tool for researchers in modern drug discovery.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental components of pharmacologically active agents, with the pyrrolidine ring being one of the most prevalent motifs in approved drugs.[1][4] Its significance stems from several key features:

-

Stereochemical Richness: The pyrrolidine ring possesses multiple stereogenic centers, allowing for the creation of diverse stereoisomers that can exhibit profoundly different biological profiles due to specific interactions with enantioselective proteins.[2][5]

-

3D Conformation: Unlike flat aromatic rings, the saturated, sp³-hybridized pyrrolidine scaffold adopts a puckered conformation ("pseudorotation"), which provides an enhanced three-dimensional coverage ideal for binding to complex protein pockets.[3][5]

-

Physicochemical Modulation: The ring nitrogen can be substituted to fine-tune properties such as basicity (pKa), solubility, and metabolic stability, which are crucial for optimizing a drug candidate's ADME profile.

This compound is an advanced manifestation of this scaffold. The N-ethyl group provides a different lipophilic and steric profile compared to the more common N-methyl or N-H variants, while the C2-linked, Boc-protected aminomethyl group serves as a versatile synthetic handle for late-stage diversification.

Synthesis and Characterization

The synthesis of chiral 2-substituted pyrrolidines often begins with readily available precursors from the "chiral pool," such as the amino acid L-proline or its derivatives.[1] This ensures high enantiomeric purity in the final product.

A Practical Retrosynthetic Strategy

A common and efficient approach involves the N-alkylation of a suitable proline-derived amine, followed by protection of the side-chain amine.

Diagram 1: Retrosynthetic Analysis

Caption: A common retrosynthetic pathway from L-proline derivatives.

Field-Proven Experimental Protocol

This two-step protocol starts from commercially available (S)-2-(aminomethyl)pyrrolidine.

Step 1: N-Ethylation via Reductive Amination

-

In a round-bottom flask, dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Add acetaldehyde (1.2 eq) dropwise and stir the mixture for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 15 °C.

-

Expertise & Experience: STAB is a milder and more selective reducing agent than sodium borohydride for reductive aminations, minimizing side reactions and being easier to handle. Portion-wise addition is critical to control the reaction exotherm.

-

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-(1-ethylpyrrolidin-2-yl)methanamine, which is often used directly in the next step.[]

Step 2: Boc Protection of the Primary Amine

-

Dissolve the crude amine from the previous step in DCM (10 volumes).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Add a base such as triethylamine (TEA) (1.2 eq) or use a biphasic system with aqueous NaHCO₃.

-

Stir at room temperature for 2-4 hours, monitoring by TLC/LCMS.

-

Upon completion, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to afford tert-Butyl (S)-(1-ethylpyrrolidin-2-yl)methylcarbamate as a pure oil or solid.

Physicochemical Data Summary

Proper characterization is essential to confirm the identity and purity of the building block.

| Property | Data |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~58-60 °C at 16 mmHg (for the deprotected amine)[10] |

| Solubility | Soluble in chloroform, methanol; slightly soluble in water[] |

| Key ¹H NMR Peaks | Characteristic signals for t-butyl group (~1.4 ppm), N-ethyl group, and pyrrolidine ring protons. |

| Key ¹³C NMR Peaks | Signals for carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~79 ppm). |

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this building block is centered on the robust and well-behaved nature of the Boc protecting group. It is stable to a wide range of basic, nucleophilic, and reductive conditions, yet it can be cleanly and efficiently removed under acidic conditions.[9][11]

Boc Deprotection: Unleashing the Nucleophile

The removal of the Boc group unmasks the primary amine, making it available for a vast array of subsequent chemical transformations.

Protocol: Acid-Mediated Deprotection

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) in a suitable solvent like DCM, dioxane, or methanol.

-

Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 3-5 eq).

-

Stir the reaction at room temperature for 1-3 hours. The reaction progress can often be visualized by the evolution of CO₂ and isobutylene gas.[11]

-

Monitor by TLC/LCMS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. The resulting amine will be an acid salt (e.g., TFA or HCl salt), which can be used directly or neutralized with a base during the subsequent reaction workup.

Key Downstream Transformations

The deprotected primary amine is a versatile nucleophile for constructing key structural motifs found in drug molecules.

Diagram 2: Key Functionalization Pathways

Caption: Deprotection and subsequent high-value coupling reactions.

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents (HATU, HOBt/EDC, etc.) to form amides, one of the most common linkages in pharmaceuticals.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a hindered base (e.g., DIPEA) to generate sulfonamides, which are important pharmacophores.

-

Further Alkylation: A second reductive amination with an aldehyde or ketone can be performed to create a secondary amine, introducing further points of diversity.

Case Study: Streamlining the Synthesis of a CNS Drug Candidate

Consider a hypothetical lead optimization campaign for a central nervous system (CNS) target where the pharmacophore requires a (S)-1-ethylpyrrolidine-2-yl)methylamine core linked to an aromatic heterocycle via an amide bond.

Diagram 3: Workflow for Target Molecule Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Reactivity of N-Boc Protected Pyrrolidines

Abstract

The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and catalysts. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom has become a cornerstone of modern organic synthesis, enabling precise chemical manipulations of the pyrrolidine core. This technical guide provides a comprehensive exploration of the reactivity of N-Boc protected pyrrolidines, offering insights into the underlying principles that govern their chemical behavior. We will delve into key transformations, including stereoselective α-functionalization, palladium-catalyzed cross-coupling reactions, and methods for deprotection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of the N-Boc Group in Pyrrolidine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized nitrogen protecting groups in organic synthesis due to its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[1] In the context of pyrrolidine chemistry, the N-Boc group serves several critical functions that extend beyond simple protection:

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group acidifies the α-protons of the pyrrolidine ring, facilitating their removal by strong bases. This is the foundation for a wide range of stereoselective α-alkylation and arylation reactions.

-

Conformational Control: The bulky tert-butyl group can influence the conformation of the pyrrolidine ring, which can be exploited to achieve high levels of diastereoselectivity in certain reactions.

-

Directing Group Effects: The carbonyl oxygen of the Boc group can act as a coordinating atom for metal catalysts, directing reactions to specific positions on the pyrrolidine ring.